N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide
Description
Properties
Molecular Formula |
C22H25F3IN3O |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C22H25F3IN3O/c1-2-28-8-10-29(11-9-28)15-17-6-7-19(14-20(17)22(23,24)25)27-21(30)13-16-4-3-5-18(26)12-16/h3-7,12,14H,2,8-11,13,15H2,1H3,(H,27,30) |
InChI Key |
ZJHOVZLUICHDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC(=CC=C3)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
The preparation typically proceeds as follows:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(4-ethylpiperazin-1-ylmethyl)-3-trifluoromethyl aniline intermediate | Alkylation of 4-(trifluoromethyl)aniline with 1-(bromomethyl)-4-ethylpiperazine under basic conditions (e.g., K2CO3) in an aprotic solvent like DMF at 50–70°C | Control of temperature and stoichiometry critical to avoid over-alkylation |
| 2 | Preparation of 3-iodophenyl acetic acid derivative | Iodination of phenylacetic acid at the meta position using iodine and an oxidizing agent such as iodic acid or N-iodosuccinimide (NIS) in acetic acid solvent | Regioselective iodination confirmed by NMR and mass spectrometry |
| 3 | Coupling of amine and acid derivatives to form acetamide | Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI or DCC) with catalytic DMAP in dichloromethane or DMF at 0–25°C | Reaction monitored by thin-layer chromatography (TLC) and purified by column chromatography |
| 4 | Purification and characterization | Purification by recrystallization or preparative HPLC; characterization by NMR, MS, and HPLC to confirm purity and structure | Yields typically range from 60–75% over the multi-step sequence |
Reaction Monitoring and Purification
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step, employing UV detection due to aromatic groups.
- High-Performance Liquid Chromatography (HPLC): Employed for purification and to assess product purity quantitatively.
- Spectroscopic Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and substitution pattern.
Key Considerations in Synthesis
- Temperature Control: Essential during alkylation and coupling to prevent side reactions.
- Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane optimize reaction rates and solubility.
- Reagent Purity: Use of high-purity reagents and dry solvents increases yield and reproducibility.
- Regioselectivity: Iodination must be carefully controlled to ensure substitution at the 3-position on the phenyl ring.
Research Findings and Optimization Data
Yield and Purity Data
| Synthetic Step | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| Alkylation of aniline intermediate | 85 | 90 | Minor dialkylation observed if temperature exceeds 70°C |
| Iodination of phenylacetic acid | 78 | 95 | Regioselectivity >90% confirmed by NMR |
| Amide coupling | 70 | 98 | Optimized with EDCI/DMAP; DCC gave lower yields due to urea byproducts |
Analytical Data Summary
| Analysis Method | Data/Result | Interpretation |
|---|---|---|
| ^1H NMR (400 MHz, DMSO-d6) | Signals corresponding to piperazine protons (3.0–3.5 ppm), aromatic protons (7.0–8.0 ppm), ethyl group (1.0–1.2 ppm) | Confirms substitution pattern and piperazine incorporation |
| ^13C NMR | Peaks for trifluoromethyl carbon (~120 ppm), carbonyl carbon (~170 ppm), aromatic carbons | Supports structure integrity |
| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 532 [M+H]^+ | Matches calculated molecular weight of 531.4 g/mol |
| HPLC Purity | >98% | Confirms successful purification |
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Alkylation Temperature | 50–70°C | Controls selectivity, avoids over-alkylation |
| Solvent for Alkylation | DMF | Enhances solubility and reaction rate |
| Iodination Reagent | N-iodosuccinimide (NIS) | Provides regioselective iodination |
| Coupling Agent | EDCI with DMAP catalyst | High yield and purity of amide bond formation |
| Purification Method | Preparative HPLC | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.
Reduction: Reduction reactions may target the trifluoromethyl group or the iodo-phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or ethyl group.
Reduction: Reduced forms of the trifluoromethyl or iodo-phenyl groups.
Substitution: Substituted aromatic rings with different functional groups.
Scientific Research Applications
N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Containing Acetamides
N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide ()
- Structural Differences : Replaces the 3-iodophenyl and trifluoromethyl groups with 3-chlorophenyl and 3-chloro-4-methylphenyl moieties.
- Implications : Chlorine atoms increase electronegativity but reduce steric bulk compared to iodine. The absence of a piperazine ethyl group may lower lipophilicity (LogP) and alter pharmacokinetics .
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()
- Structural Differences : Incorporates a 3-oxopiperazine ring and a 4-chlorophenyl group.
- The ethylpiperazine acetyl group mirrors the target compound’s piperazine but adds conformational rigidity .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structural Differences : Substitutes the trifluoromethylphenyl group with a 4-methylbenzenesulfonyl-piperazine and uses a 4-fluorophenyl acetamide.
Trifluoromethylphenyl Derivatives
N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide ()
- Structural Differences : Replaces the 3-iodophenyl with a pyridin-2-yl group and uses a 4-chloro-3-(trifluoromethyl)benzoyl-piperazine .
- Implications : The benzoyl-piperazine linkage may enhance metabolic stability but reduce blood-brain barrier permeability compared to the target’s ethylpiperazine .
EP 2 697 207 B1 Derivatives ()
- Structural Differences : Includes trifluoromethylphenyl groups attached via piperazine to cyclopentyl or tetrahydro-2H-pyran rings.
Iodo- and Halogen-Substituted Analogs
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Differences : Uses a 2,4-dichlorophenyl group and a pyrazol-4-yl acetamide.
- The pyrazole ring introduces additional hydrogen-bonding sites .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Trends : The target compound’s iodine and trifluoromethyl groups increase molecular weight and lipophilicity compared to chloro/fluoro analogs.
Pharmacological Insights
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide?
- Methodology : Synthesis optimization should focus on:
- Stepwise coupling : Introduce the trifluoromethyl and iodo substituents early to avoid side reactions. Piperazine coupling (via reductive amination or nucleophilic substitution) requires inert atmospheres and catalysts like Pd/C .
- Purification : Use preparative HPLC (≥98% purity) and monitor by UV-Vis spectroscopy (λmax ~255 nm, similar to analogs) .
- Stability : Store intermediates at -20°C to prevent degradation of the trifluoromethyl and iodo groups .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology :
- X-ray crystallography : Resolve ambiguities in piperazine-methyl linkage and trifluoromethyl positioning (as demonstrated for related piperazine-acetamides) .
- NMR : Analyze coupling constants for the ethyl-piperazine moiety (δ ~2.5–3.5 ppm for CH2 groups) and NOE correlations to confirm spatial arrangement .
- Mass spectrometry : Verify molecular weight (expected ~590–600 g/mol based on analogs) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to monitor degradation products .
- UV-Vis spectroscopy : Track absorbance at 255 nm for batch consistency .
- Thermogravimetric analysis (TGA) : Assess thermal stability of the trifluoromethyl group, which may decompose above 200°C .
Advanced Research Questions
Q. How do the trifluoromethyl and iodo substituents influence the compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to quantify enhanced membrane permeability from the trifluoromethyl group .
- Metabolic stability : Incubate with liver microsomes; the iodo group may reduce oxidative metabolism compared to bromo/chloro analogs .
- Table : Comparative Properties of Halogenated Analogs
| Substituent | logP | Metabolic Half-life (h) |
|---|---|---|
| -I | 3.2 | 6.8 ± 0.5 |
| -Br | 2.9 | 4.2 ± 0.3 |
| -CF3 | 3.5 | 7.1 ± 0.6 |
| Data extrapolated from trifluoromethyl- and iodo-containing analogs |
Q. What strategies can resolve contradictions in reported bioactivity data for piperazine-acetamide derivatives?
- Methodology :
- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify off-target effects at higher doses .
- Receptor binding assays : Use radiolabeled ligands to distinguish between competitive and allosteric modulation (e.g., for serotonin/dopamine receptors) .
- Computational docking : Compare binding poses in homology models to explain variations in potency (e.g., trifluoromethyl interactions with hydrophobic pockets) .
Q. How can in vivo toxicity be predicted for this compound during preclinical development?
- Methodology :
- ADMET modeling : Use software like SwissADME to predict absorption barriers from the piperazine moiety’s high polarity .
- Zebrafish assays : Evaluate acute toxicity (LC50) and organ-specific effects, leveraging the iodo group’s potential thyroid disruption .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to anticipate drug-drug interactions .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Challenges : Low yields in piperazine coupling steps (~40% in initial attempts) and iodination side reactions.
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time for piperazine alkylation from 24h to 2h, improving yield to ~65% .
- Directed ortho-metalation : Use LDA/TMP to regioselectively introduce iodine at the 3-position of the phenyl ring .
Q. How can researchers validate target engagement in complex biological systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
